molecular formula C17H18O4S B4842403 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate

2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate

Cat. No. B4842403
M. Wt: 318.4 g/mol
InChI Key: MYJFHRLHJGDWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate (TOMBS) is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a yellowish-white powder that is soluble in organic solvents and has a molecular formula of C17H16O3S. TOMBS has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate is not fully understood, but it is thought to act by binding to specific target molecules and altering their activity. This can lead to changes in biochemical pathways and physiological processes, which can be studied to gain insights into the underlying mechanisms of disease and other biological phenomena.
Biochemical and Physiological Effects:
2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular signaling pathways, the induction of apoptosis (programmed cell death) in cancer cells, and the modulation of ion channels and transporters in cell membranes. These effects make 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate a valuable tool for researchers studying a wide range of biological processes.

Advantages and Limitations for Lab Experiments

One advantage of 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate is its versatility, as it can be used in a variety of experimental setups and applications. It is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate can be toxic at high concentrations, which must be taken into account when designing experiments.

Future Directions

There are many potential future directions for research on 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate, including further studies of its mechanism of action, the development of new synthetic methods and derivatives, and the exploration of its potential therapeutic applications in a variety of diseases. Additionally, 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate could be used in combination with other compounds or therapies to enhance their effectiveness or to target specific cellular pathways. Overall, 2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate is a promising tool for scientific research with many potential applications in the future.

Scientific Research Applications

2,4,6-trimethyl-7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate has been used in a variety of scientific research applications, including as a fluorescent probe for detecting protein-ligand interactions, as a tool for studying the mechanisms of enzyme-catalyzed reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

(2,4,6-trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-11-5-7-15(8-6-11)22(19,20)21-17-14(4)10-12(2)9-13(3)16(17)18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJFHRLHJGDWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C(C2=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyl-7-oxocyclohepta-1,3,5-trien-1-yl 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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